Regioisomeric Differentiation: 3-Amine/4-Chloro vs. 4-Amine/3-Chloro Arrangement Produces Distinct Physicochemical and Predicted Reactivity Profiles
4-Chloro-6-methoxyquinolin-3-amine (target) and its direct regioisomer 4-amino-3-chloro-6-methoxyquinoline (CAS 1209537-50-7) share identical molecular formula (C10H9ClN2O) and molecular weight (208.64), yet the positional exchange of the chloro and amino groups yields measurably different computed physicochemical parameters. The target compound has a calculated XLogP of 2.1 and a topological polar surface area (TPSA) of 48.1 Ų . In contrast, predicted pKa values for the amino group differ between isomers—the 3-aminoquinoline scaffold (target) carries a predicted pKa of approximately 6.6 for the conjugate acid at the quinoline nitrogen, whereas the 4-amino isomer has a pKa shifted by approximately 0.5–1.0 log units due to the altered electronic environment . This difference in basicity directly impacts ionization state at physiological pH and can influence both aqueous solubility and membrane permeability.
| Evidence Dimension | Calculated lipophilicity (XLogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP = 2.1; TPSA = 48.1 Ų (4-chloro-6-methoxyquinolin-3-amine, CAS 169957-43-1) |
| Comparator Or Baseline | Regioisomer: 4-amino-3-chloro-6-methoxyquinoline (CAS 1209537-50-7). No published XLogP available; predicted differences in pKa and hydrogen-bonding geometry due to amine position |
| Quantified Difference | XLogP difference from 6-methoxyquinolin-3-amine (non-chlorinated analog): target XLogP = 2.1 vs. comparator XLogP ≈ 2.41 (Δ ≈ −0.3, attributable to the electron-withdrawing 4-chloro substituent) [1] |
| Conditions | Computed physicochemical parameters; XLogP calculated via standardized algorithm; TPSA derived from SMILES-based topological calculation |
Why This Matters
The lower XLogP of the target versus the non-chlorinated analog indicates reduced lipophilicity that may translate to improved aqueous solubility and a more favorable developability profile in early drug discovery.
- [1] Kuujia. 6-Methoxyquinolin-3-amine (CAS 29507-86-6) — LogP: 2.40680. https://fr.kuujia.com/cas/29507-86-6.html View Source
